

Fluorescent Brightener 251 CAS number and molecular structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fluorescent brightener 251

Cat. No.: B15600260

[Get Quote](#)

An In-depth Technical Guide to Fluorescent Brightener 251

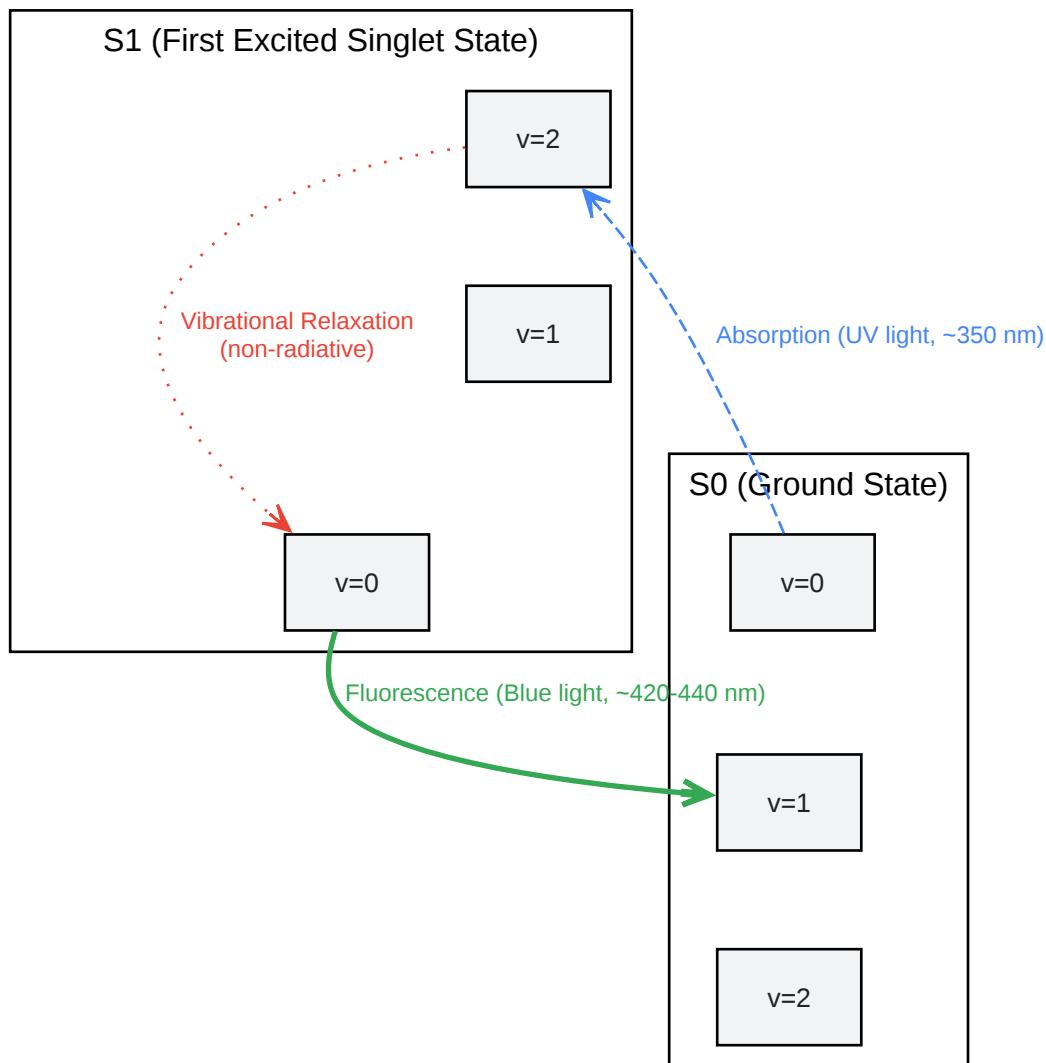
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 251 (FB 251) is a tetrasulfonated stilbene-based optical brightening agent (OBA) designed to absorb light in the ultraviolet spectrum and re-emit it in the blue portion of the visible spectrum. This process of fluorescence counteracts the natural yellowish tint of various materials, resulting in a whiter and brighter appearance. While extensively used in the paper and textile industries, its strong affinity for polysaccharides, such as cellulose and chitin, makes it a valuable fluorescent stain in biological research for the visualization of cell walls in plants, fungi, and other organisms. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in a research context.

Core Properties and Data

Fluorescent Brightener 251 is a complex anionic compound, and its key quantitative data are summarized below for clarity and ease of comparison.


Property	Value	Reference(s)
CAS Number	16324-27-9	[1]
Molecular Formula	C ₃₆ H ₃₂ N ₁₂ Na ₄ O ₁₄ S ₄	
Molecular Weight	1076.93 g/mol	
IUPAC Name	tetrasodium 4,4'-bis[[4-[(2-hydroxyethyl)amino]-6-(m-sulphonatoanilino)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate	
Synonyms	C.I. Fluorescent Brightener 114, Stilbene 251	
Appearance	Off-white to yellowish powder	
UV Absorption Max (λ _{max})	~350 nm	[1]
Emission Wavelengths	~420-440 nm (blue fluorescence)	[1]
Solubility	Good solubility in water. Insoluble in most organic solvents.	[2]

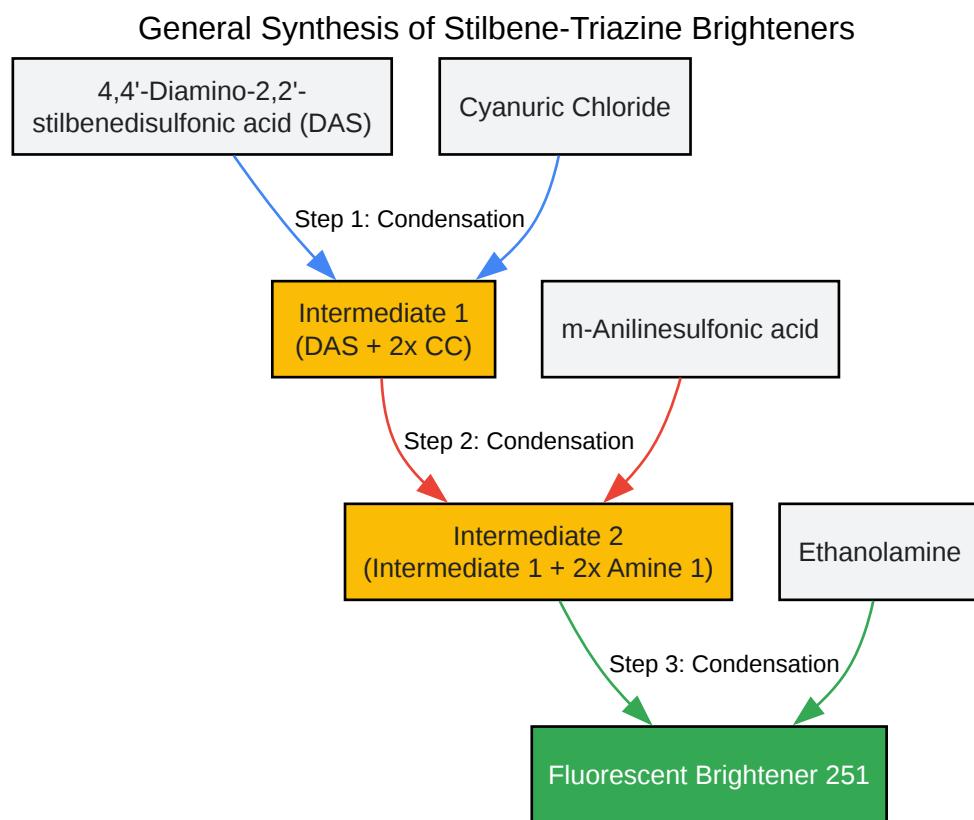
Mechanism of Fluorescence

The whitening effect of **Fluorescent Brightener 251** is a physical phenomenon based on fluorescence rather than a chemical bleaching process. The core of its functionality lies in the stilbene group, a conjugated system of double bonds that acts as a chromophore.

The process can be visualized using a Jablonski diagram, which illustrates the electronic transitions that occur:

Jablonski Diagram for Fluorescent Brightener 251

[Click to download full resolution via product page](#)


Caption: Fluorescence mechanism of FB 251.

- **Absorption:** The molecule absorbs a photon of high-energy ultraviolet (UV) light, causing an electron to be promoted from the ground state (S₀) to an excited singlet state (S₁).
- **Vibrational Relaxation:** The excited molecule rapidly loses some energy through non-radiative vibrational relaxation, transitioning to the lowest vibrational level of the excited state.

- Fluorescence: The molecule returns to the ground state by emitting a photon of lower energy (longer wavelength) light, which is observed as blue fluorescence.

Synthesis Pathway

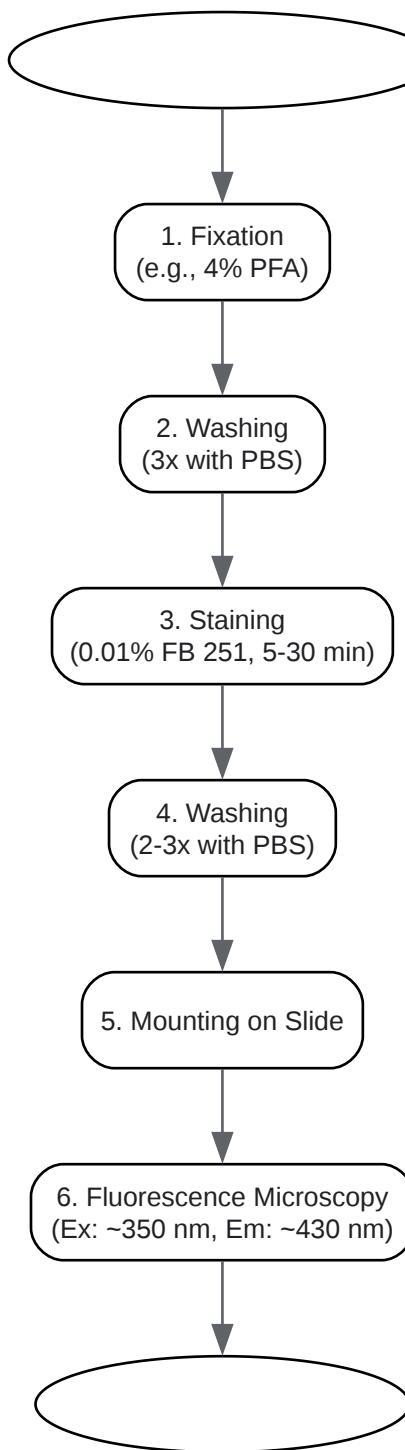
Fluorescent Brightener 251 belongs to the class of diaminostilbene-disulfonic acid-triazine derivatives. Its synthesis is a multi-step process that generally involves the condensation of cyanuric chloride with 4,4'-diamino-2,2'-stilbenedisulfonic acid (DAS) and subsequent reactions with other amines.

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for FB 251.

This diagram illustrates the sequential substitution of chlorine atoms on the cyanuric chloride rings with the diaminostilbene core, followed by the addition of the specific amine side chains that define **Fluorescent Brightener 251**.

Experimental Protocols


Representative Protocol for Staining Plant Cell Walls for Fluorescence Microscopy

This protocol is a generalized procedure based on methods for similar stilbene-based fluorescent brighteners and may require optimization for specific tissues and imaging systems.

- Reagent Preparation:
 - Stock Solution: Prepare a 1% (w/v) stock solution of **Fluorescent Brightener 251** in distilled water. This solution should be stored in the dark at 4°C.
 - Working Solution: Dilute the stock solution to a final concentration of 0.01% to 0.1% (w/v) in a suitable buffer (e.g., phosphate-buffered saline, PBS) or distilled water. The optimal concentration should be determined empirically.
- Sample Preparation:
 - Fix plant tissues (e.g., roots, leaves) in a standard fixative such as 4% paraformaldehyde in PBS for 1-2 hours at room temperature.
 - Wash the samples three times with PBS for 10 minutes each to remove the fixative.
- Staining Procedure:
 - Immerse the fixed and washed samples in the **Fluorescent Brightener 251** working solution.
 - Incubate for 5 to 30 minutes at room temperature in the dark. Incubation time may need to be adjusted based on tissue thickness and permeability.
 - (Optional) For denser tissues, a brief vacuum infiltration (5-10 minutes) can improve stain penetration.
- Washing:

- Remove the staining solution and wash the samples with PBS or distilled water two to three times for 5-10 minutes each to reduce background fluorescence.
- Mounting and Imaging:
 - Mount the stained samples in a suitable mounting medium on a microscope slide.
 - Image using a fluorescence or confocal microscope equipped with a DAPI filter set or similar optics.
 - Excitation: ~350-360 nm
 - Emission: ~420-450 nm

Experimental Workflow for Cell Wall Staining

[Click to download full resolution via product page](#)

Caption: Workflow for staining plant cell walls.

Toxicological and Safety Information

Stilbene-derived optical brighteners, including those with high molecular weights like FB 251, are generally considered to have low acute toxicity.^[3] Studies on similar compounds suggest that dermal absorption is negligible, which limits systemic exposure.^[3] However, as with any chemical reagent, appropriate safety precautions should be taken.

- **Handling:** Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from direct light.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

Conclusion

Fluorescent Brightener 251 is a powerful tool for both industrial applications and scientific research. Its strong and specific binding to polysaccharides, combined with its bright blue fluorescence, makes it an excellent stain for visualizing cell wall structures in a variety of organisms. By understanding its chemical properties, mechanism of action, and appropriate handling procedures, researchers can effectively utilize this compound to advance their studies in cell biology, plant science, and microbiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Fluorescent Brightener 251 | 16324-27-9 | FF41180 [biosynth.com]
2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
3. bfr.bund.de [bfr.bund.de]
- To cite this document: BenchChem. [Fluorescent Brightener 251 CAS number and molecular structure.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15600260#fluorescent-brightener-251-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com